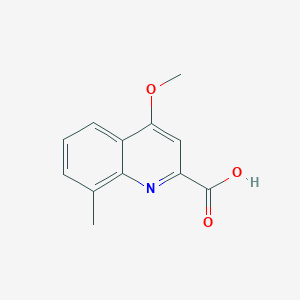

6-甲氧基-5-甲基吡啶-3-甲酸甲酯

描述

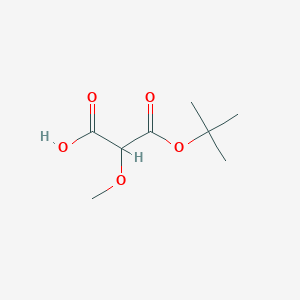

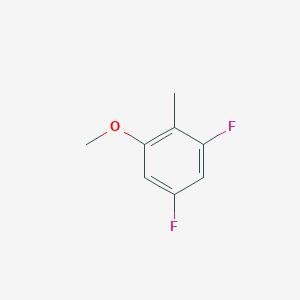

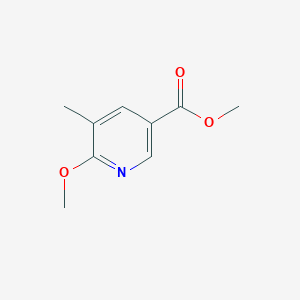

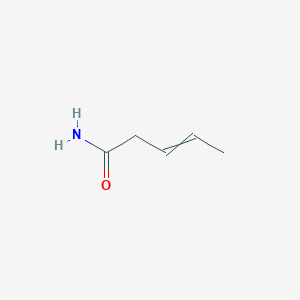

“Methyl 6-methoxy-5-methylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 234107-97-2. It has a molecular weight of 181.19 . The IUPAC name for this compound is methyl 6-methoxy-5-methylnicotinate .

Molecular Structure Analysis

The InChI code for “Methyl 6-methoxy-5-methylpyridine-3-carboxylate” is 1S/C9H11NO3/c1-6-4-7 (9 (11)13-3)5-10-8 (6)12-2/h4-5H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 6-methoxy-5-methylpyridine-3-carboxylate” is a solid at room temperature .科学研究应用

合成和化学性质

- 6-甲氧基-5-甲基吡啶-3-甲酸甲酯是合成各种化合物的一个关键中间体。一项研究重点介绍了相关化合物的有效合成路线,强调了其合成中涉及的区域选择性和转化过程 (Horikawa、Hirokawa 和 Kato,2001).

- 另一项研究讨论了从类似化合物开始制备多巴胺和血清素受体拮抗剂的羧酸部分。该合成涉及多个步骤,包括与甲胺反应和甲氧基化 (Hirokawa、Horikawa 和 Kato,2000).

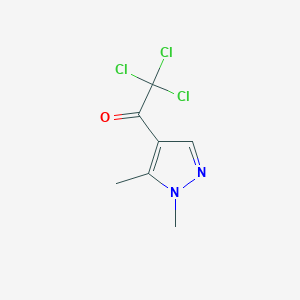

在复杂化合物合成中的应用

- 6-甲氧基-5-甲基吡啶-3-甲酸甲酯在吡唑衍生物的合成中发挥作用,如一项研究中所示,其中它作为反应中的副产物出现。这突出了其在创建复杂分子结构中的潜在用途 (Pathirana、Sfouggatakis 和 Palaniswamy,2013).

在开发新配体和配合物中的作用

- 关于新配体和配合物开发的研究通常涉及这种化合物。例如,一项关于合成联吡啶配体及其金属配合物研究包括使用相关的吡啶衍生物 (Galenko、Novikov、Shakirova、Shakirova、Kornyakov、Bodunov 和 Khlebnikov,2019).

对药理学研究的贡献

- 该化合物的衍生物也在药理学研究中得到探索。例如,一项研究从相关的化合物开始合成了各种四氢嘧啶衍生物,探索了它们的潜在抗高血压和抗炎特性 (Chikhale、Bhole、Khedekar 和 Bhusari,2009).

晶体和分子结构分析

- 在最近的一项研究中,研究了密切相关的化合物的晶体和分子结构,证明了这些化合物在结构化学和材料科学中的重要性 (Richter、Goddard、Schönefeld、Imming 和 Seidel,2023).

安全和危害

This compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

作用机制

Target of Action

The primary targets of Methyl 6-methoxy-5-methylpyridine-3-carboxylate are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole

Mode of Action

As a pyridine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The methoxy and methyl groups may also influence the compound’s interactions with its targets.

Biochemical Pathways

Pyridine derivatives can participate in various biochemical reactions, including redox reactions and the formation of coenzymes . .

Pharmacokinetics

The pharmacokinetics of Methyl 6-methoxy-5-methylpyridine-3-carboxylate, including its absorption, distribution, metabolism, and excretion (ADME), have not been reported in the literature. The compound’s bioavailability would depend on these properties. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-methoxy-5-methylpyridine-3-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its stability . .

属性

IUPAC Name |

methyl 6-methoxy-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)5-10-8(6)12-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHJIMBSUHCONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methoxy-5-methylpyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

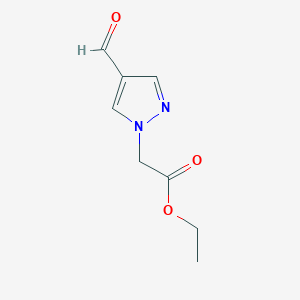

![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)